2,6-Diiodo-4-nitrophenol
Overview
Description
Disophenol appears as light yellow feathery crystals (from glacial acetic acid) or yellow crystalline solid (NTP, 1992) Used against hookworm.
Disophenol is a member of 4-nitrophenols.
Scientific Research Applications
Toxicity Studies
Disophenol (2,6-diiodo-4-nitrophenol) has been extensively studied for its toxicity in animals. Kaiser (1964) explored its toxicological profile in rodents and dogs, comparing it with 2,4-dinitrophenol. The study highlighted qualitative similarities in toxicologic signs between disophenol and dinitrophenol, such as increased respiration, heart rate, and body temperature. However, disophenol exhibited lower acute toxicity but higher toxicity upon repeated administration, partially due to its accumulation in plasma (Kaiser, 1964).
Anthelmintic Efficacy
The anthelmintic (anti-parasitic) effectiveness of disophenol has been a subject of research. Lyons et al. (1980) conducted tests with disophenol on fur seal pups infected with hookworms and lice, revealing variable efficacy against these parasites (Lyons, Kim, & Keyes, 1980). Another study by Reinecke, Bruckner, and de Villiers (1981) examined the prolonged anthelmintic effect of disophenol against a resistant strain of Haemonchus contortus in sheep, showing significant reduction in worm counts with treatments up to 60 days before infection (Reinecke, Bruckner, & de Villiers, 1981).
Effects on Heart Function
Disophenol's impact on heart function was investigated by Aronson and Serlick (1977). Their study found significant changes in heart rate, coronary flow, and isometric systolic tension in isolated, perfused rat hearts exposed to disophenol, indicating its profound impact on cardiac physiology (Aronson & Serlick, 1977).
Veterinary Applications
In veterinary medicine, disophenol has been used as an anthelmintic agent. Kelley (1962) reported its effectiveness in removing Syngamus trachea, a parasitic gapeworm, from pheasants, highlighting its potential use in avian species (Kelley, 1962).
Safety and Hazards
Mechanism of Action
- The primary targets of 2,6-Diiodo-4-nitrophenol are not fully understood. However, it is suggested that it may inhibit glutamate dehydrogenase or interact with other cellular components .
- By uncoupling, it allows protons to flow back into the mitochondrial matrix without generating ATP. As a result, energy production is inefficient, leading to increased metabolic rate and heat production .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Disophenol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It acts as a weak acid and is known to react with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides . These interactions often result in the generation of flammable gases like hydrogen. Disophenol’s biochemical properties also include its ability to inhibit certain enzymes, which can affect metabolic pathways and cellular functions.
Cellular Effects
Disophenol has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, disophenol can cause cyanosis and irritation to the skin, eyes, and lungs . Its impact on cellular metabolism includes the inhibition of specific enzymes, leading to disruptions in normal cellular activities. Additionally, disophenol’s interaction with cellular components can result in changes to cell signaling pathways, affecting processes such as cell growth and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of disophenol change over time due to its stability and degradation. Disophenol is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong reducing agents . Long-term exposure to disophenol in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including prolonged enzyme inhibition and alterations in gene expression. These temporal effects highlight the importance of monitoring disophenol’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of disophenol vary with different dosages in animal models. At low doses, disophenol is effective as an anthelmintic agent, but higher doses can lead to toxic or adverse effects. For example, the oral LD50 (lethal dose for 50% of the population) for rats is 170 mg/kg . High doses of disophenol can cause severe toxicity, including cyanosis and organ damage. These dosage effects underscore the need for careful dosage management in therapeutic applications and experimental studies.
Metabolic Pathways
Disophenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can inhibit enzymes involved in oxidative phosphorylation, leading to disruptions in ATP production and energy metabolism . Additionally, disophenol’s interaction with metabolic enzymes can result in the accumulation of certain metabolites, further affecting cellular function and metabolism.
Transport and Distribution
Disophenol is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich tissues . Disophenol can also bind to plasma proteins, affecting its distribution and bioavailability. The transport and distribution of disophenol within the body are critical factors that influence its pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of disophenol affects its activity and function. Disophenol is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also accumulate in specific organelles, such as mitochondria, affecting their function and metabolic activities. The subcellular localization of disophenol is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
Properties
IUPAC Name |
2,6-diiodo-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGTXNPVQOQFQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I2NO3 | |
Record name | DISOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20309 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046573 | |
Record name | 2,6-Diiodo-4-nitrophenol | |
Source | EPA DSSTox | |
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Molecular Weight |
390.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Disophenol appears as light yellow feathery crystals (from glacial acetic acid) or yellow crystalline solid (NTP, 1992) Used against hookworm. | |
Record name | DISOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992) | |
Record name | DISOPHENOL | |
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CAS No. |
305-85-1 | |
Record name | DISOPHENOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,6-Diiodo-4-nitrophenol | |
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Record name | Disophenol | |
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Record name | 2,6-Diiodo-4-nitrophenol | |
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Record name | Phenol, 2,6-diiodo-4-nitro- | |
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Record name | 2,6-Diiodo-4-nitrophenol | |
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Record name | 2,6-diiodo-4-nitrophenol | |
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Record name | DISOPHENOL | |
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Melting Point |
306 to 309 °F (NTP, 1992) | |
Record name | DISOPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20309 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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